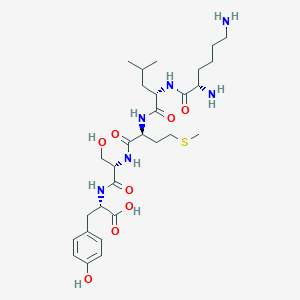
L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl-: is a complex peptide composed of five amino acids: L-tyrosine, L-lysine, L-leucine, L-methionine, and L-serine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include the tert-butyloxycarbonyl (Boc) group for the amino group and the methyl ester for the carboxyl group.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: After each coupling step, the protecting groups are removed using appropriate reagents. For example, Boc groups can be removed using trifluoroacetic acid (TFA), and methyl esters can be hydrolyzed using sodium hydroxide (NaOH).
Purification: The final peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
Industrial production of this peptide may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and automated assembly of the peptide chain. SPPS involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The peptide is then cleaved from the resin and purified.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The hydroxyl group of tyrosine can undergo substitution reactions, such as phosphorylation, to form phosphotyrosine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Kinases can catalyze the phosphorylation of tyrosine residues.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Phosphotyrosine.
Applications De Recherche Scientifique
L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl-: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including its role in neurotransmitter synthesis and immune response modulation.
Industry: Utilized in the development of peptide-based drugs and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. For example, the tyrosine residue can be phosphorylated by kinases, leading to the activation of signal transduction pathways. The lysine residue can participate in hydrogen bonding and electrostatic interactions, contributing to the peptide’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide formed by the condensation of L-alanine and L-tyrosine.
L-Leucyl-L-tyrosine: A dipeptide composed of L-leucine and L-tyrosine.
L-Tyrosyl-L-serine: A dipeptide consisting of L-tyrosine and L-serine.
Uniqueness
- The combination of five different amino acids in L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl- provides a unique structure that can interact with multiple molecular targets and pathways.
- The presence of methionine allows for redox reactions, adding another layer of functionality.
- The peptide’s ability to undergo phosphorylation and other post-translational modifications makes it a versatile tool in biochemical research.
This detailed article provides a comprehensive overview of L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
539820-91-2 |
|---|---|
Formule moléculaire |
C29H48N6O8S |
Poids moléculaire |
640.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C29H48N6O8S/c1-17(2)14-22(33-25(38)20(31)6-4-5-12-30)27(40)32-21(11-13-44-3)26(39)35-24(16-36)28(41)34-23(29(42)43)15-18-7-9-19(37)10-8-18/h7-10,17,20-24,36-37H,4-6,11-16,30-31H2,1-3H3,(H,32,40)(H,33,38)(H,34,41)(H,35,39)(H,42,43)/t20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
NQEGTUMFFTXYSM-LSBAASHUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)
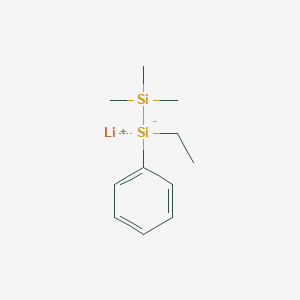
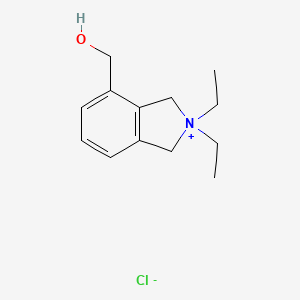

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
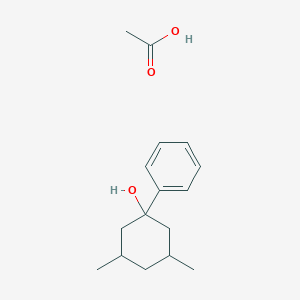
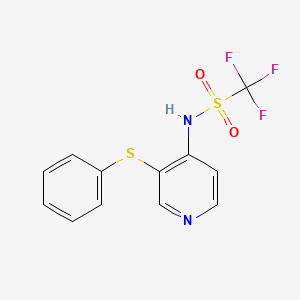
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
